The compound "5-(4-Iodophenyl)isoxazole" is a derivative within the isoxazole class of compounds, which have been extensively studied for their pharmacological properties. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the 1,2-position. They have been recognized for their potential in medicinal chemistry due to their structural similarity to natural pyridine nucleotides, making them a key scaffold in drug design. The interest in these compounds has led to the exploration of their various biological activities, including their role as anti-inflammatory and antitumor agents.
The analgesic and anti-inflammatory properties of isoxazoline derivatives make them promising candidates for the development of new pain relief medications. The study of 4,5-diphenyl-4-isoxazolines demonstrated that these compounds could provide significant analgesic effects along with anti-inflammatory benefits. The presence of specific substituents, such as the methylsulfonyl group, was crucial for achieving selective COX-2 inhibition, which is a key factor in reducing the side effects commonly associated with traditional NSAIDs1.
Isoxazole derivatives have also been investigated for their antitumor activities. A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which are structurally related to isoxazoles, showed cytotoxicity against several tumor cell lines. Notably, the compound SDZ 62-434 demonstrated effectiveness in reducing tumor volume and increasing survivorship in an oral mouse Meth A fibrosarcoma assay, outperforming the clinical cytostatic agent edelfosine. This compound was subsequently selected for further development and has entered phase I clinical trials for cancer treatment, highlighting the potential of isoxazole derivatives in oncology2.
The synthesis of 5-(4-Iodophenyl)isoxazole can be achieved through various methods, with one notable approach involving the reaction of 4-iodobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization to produce the isoxazole derivative.
5-(4-Iodophenyl)isoxazole features a molecular structure that includes a five-membered isoxazole ring fused with a phenyl group substituted at the para position by an iodine atom.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds like 5-(4-Iodophenyl)isoxazole.
5-(4-Iodophenyl)isoxazole can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing derivatives with enhanced biological activity or different pharmacological properties .
The mechanism of action for 5-(4-Iodophenyl)isoxazole often relates to its ability to interact with biological targets such as enzymes or receptors:
Research into its specific interactions at the molecular level is ongoing, with studies focusing on elucidating its binding affinities and specificity towards various biological targets .
5-(4-Iodophenyl)isoxazole exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable applications and handling procedures in laboratory settings .
5-(4-Iodophenyl)isoxazole has several important applications in scientific research:
Ongoing research aims to expand its applications further by exploring new synthetic routes and evaluating its bioactivity against emerging therapeutic targets .
This comprehensive analysis highlights the significance of 5-(4-Iodophenyl)isoxazole within organic chemistry and its potential impact on pharmaceutical development.
The systematic IUPAC designation for this compound is 5-(4-iodophenyl)-1,2-oxazole, precisely defining the connectivity between the isoxazole ring (positions 1 and 2 occupied by oxygen and nitrogen, respectively) and the 4-iodophenyl substituent at the 5-position. Its molecular formula is C₉H₆INO, corresponding to a molecular mass of 271.05 g/mol [1] [5]. Crystallographic analyses reveal that the isoxazole and phenyl rings typically adopt a dihedral angle approximating 15–25°, balancing conjugation effects with steric minimization. This near-planar configuration facilitates extended π-delocalization across both ring systems, while the carbon-iodine bond (C–I length ≈ 2.10 Å) introduces significant polarization due to iodine’s large atomic radius and moderate electronegativity [9].
Table 1: Fundamental Structural and Spectroscopic Descriptors
Property | Value/Description |
---|---|
IUPAC Name | 5-(4-iodophenyl)-1,2-oxazole |
Canonical SMILES | C1=CC(=CC=C1C2=CC=NO2)I |
Molecular Formula | C₉H₆INO |
Molecular Weight | 271.05 g/mol |
Characteristic IR Bands | 1610–1590 cm⁻¹ (C=N str), 1470–1420 cm⁻¹ (C–I str) |
¹H NMR (CDCl₃) | δ 8.15 (d, 2H, Ar–H), 7.75 (d, 2H, Ar–H), 6.55 (s, 1H, isoxazole-H), 6.40 (s, 1H, isoxazole-H) |
¹³C NMR (CDCl₃) | δ 170.2 (C₃), 138.5 (C₁), 136.2 (C₄), 129.8 (C₂/C₆), 122.5 (C₃/C₅), 97.8 (C₅-isoxazole), 92.1 (C₄-isoxazole) |
Spectroscopic characterization consistently identifies signature resonances: In ¹H NMR, the ortho-coupled aromatic protons (AA′BB′ system) appear as doublets near δ 8.15 and 7.75 ppm, while the isoxazole ring protons resonate as singlets between δ 6.40–6.55 ppm [9]. The ¹³C NMR spectrum confirms the electron-deficient nature of the heterocycle through the C₃ carbon signal at δ ≈170 ppm. Mass spectral analysis typically exhibits a molecular ion peak at m/z 271 [M]⁺, with sequential loss of iodine radical (127 amu) constituting a primary fragmentation pathway [5].
Isoxazole chemistry originated with Claisen’s pioneering synthesis in 1903 via propargylaldehyde acetal oximation, establishing foundational routes to this heterocyclic system [2]. Early methodologies for aryl-substituted isoxazoles relied predominantly on 1,3-dipolar cycloadditions between nitrile oxides (generated in situ from aldoximes or hydroximoyl halides) and alkynes. These reactions, while versatile, often suffered from regioselectivity challenges and moderate yields when applied to electron-deficient or sterically hindered components [2] [6]. The synthesis of iodinated derivatives like 5-(4-iodophenyl)isoxazole initially utilized stoichiometric halogenating agents under harsh conditions, limiting functional group compatibility.
Table 2: Evolution of Synthetic Approaches for 5-Arylisoxazoles
Era | Synthetic Methodology | Advantages/Limitations |
---|---|---|
Mid-20th c. | Base-catalyzed condensation of β-dicarbonyls with hydroxylamine | Simple but limited to 3,5-disubstitution; poor regiocontrol |
1980–2000 | [3+2] Cycloaddition of nitrile oxides to terminal alkynes | Broad scope; requires hazardous solvents (toluene/CHCl₃); moderate regioselectivity |
Post-2000 | Transition metal-catalyzed (Cu, Pd) couplings; Green solvent systems | Enhanced regioselectivity; functional group tolerance; scalable |
Contemporary | Metal-free regioselective cyclizations; DES/Ionic liquids | Eco-compatibility; high atom economy; precise substitution control |
Transformative advances emerged post-2010 with transition metal-catalyzed strategies and sustainable methodologies. For 5-(4-iodophenyl)isoxazole, optimized routes involve:
Medicinal Chemistry Applications
The isoxazole pharmacophore imparts metabolic stability and target engagement capabilities, with the iodine atom serving as both a steric/electronic modulator and a synthetic handle for further derivatization. 5-(4-Iodophenyl)isoxazole functions as a privileged building block in drug discovery:
Material Science Innovations
The electron-deficient isoxazole ring coupled with the heavy iodine atom enables unique optoelectronic behaviors:
The synthetic versatility, coupled with the distinctive physicochemical profile of 5-(4-iodophenyl)isoxazole, ensures its enduring relevance across interdisciplinary research frontiers—from next-generation therapeutics to advanced functional materials.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7